molecular formula C17H26N4S B7743995 N,N-diethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

N,N-diethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B7743995
M. Wt: 318.5 g/mol
InChI Key: NDMIELSVOGTLIU-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N’-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps:

  • Formation of the Benzothieno Pyrimidine Core : This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine structure.
  • Introduction of the Propane-1,3-diamine Moiety : This step involves the reaction of the benzothieno pyrimidine core with propane-1,3-diamine under controlled conditions.
  • Diethylation : The final step involves the introduction of diethyl groups to the nitrogen atoms of the propane-1,3-diamine moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, specific solvents, and controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothieno ring.
  • Reduction : Reduction reactions may target the nitrogen atoms or the benzothieno ring.
  • Substitution : The compound can undergo substitution reactions, particularly at the nitrogen atoms or the benzothieno ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution : Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biology, the compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: In medicine, the compound is of interest for its potential therapeutic properties. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors.

Industry: In industry, the compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds:

  • N,N-diethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine
  • N,N-diethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine

Uniqueness: N,N-diethyl-N’-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to the presence of the propane-1,3-diamine moiety, which may confer specific properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

Properties

IUPAC Name

N',N'-diethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4S/c1-3-21(4-2)11-7-10-18-16-15-13-8-5-6-9-14(13)22-17(15)20-12-19-16/h12H,3-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMIELSVOGTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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